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3-Chloro-5-methyl-1,2,4-oxadiazole

Cat. No.: B2458925
CAS No.: 1359822-66-4
M. Wt: 118.52
InChI Key: UBCHWZCUZUNNHK-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Oxadiazole (B8745197) Chemistry

The journey of 1,2,4-oxadiazole chemistry began in 1884 when it was first synthesized by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab1]diazole". encyclopedia.pubnih.gov For nearly eight decades following its discovery, the heterocycle remained relatively unexplored. However, the 1960s witnessed a surge of interest as its propensity for photochemical rearrangements into other heterocyclic systems was recognized. encyclopedia.pubpsu.edu This newfound reactivity sparked a deeper investigation into its chemical behavior, leading to a significant increase in publications and a revitalized focus on its potential applications, particularly in medicinal chemistry and materials science. psu.edu

Structural Characteristics of the 1,2,4-Oxadiazole Ring System

The defining features of the 1,2,4-oxadiazole ring system are fundamental to understanding its reactivity and utility.

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen atom and two nitrogen atoms. encyclopedia.pubnih.govchemicalbook.com The arrangement of these heteroatoms dictates the electronic and chemical properties of the ring.

Oxadiazoles (B1248032) exist in four isomeric forms, distinguished by the positions of the nitrogen atoms within the five-membered ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). encyclopedia.pubnih.gov Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied and utilized in medicinal chemistry. scielo.br The 1,2,3-oxadiazole (B8650194) isomer is generally unstable and prone to ring-opening, making it the least explored. encyclopedia.pubnih.gov The 1,2,5-oxadiazole derivatives have found applications as high-energy density materials and possess cytotoxic properties. encyclopedia.pubnih.gov

Table 1: Isomers of Oxadiazole
IsomerKey CharacteristicsPrimary Areas of Interest
1,2,3-OxadiazoleGenerally unstable, prone to ring-opening. encyclopedia.pubnih.govLeast explored isomer. encyclopedia.pubnih.gov
1,2,4-OxadiazoleStable and widely used in medicinal chemistry. mdpi.comscielo.br Occurs in natural products. mdpi.comDrug discovery, organic synthesis. mdpi.comscielo.br
1,2,5-OxadiazoleStable, with applications as high-energy density materials. encyclopedia.pubnih.govMaterials science, medicinal chemistry (cytotoxic properties). encyclopedia.pubnih.gov
1,3,4-OxadiazoleExtensively studied and applied in various scientific fields. encyclopedia.pubnih.govPharmaceutical industry, drug discovery, materials science. encyclopedia.pubnih.gov

The 1,2,4-oxadiazole ring is considered an electron-deficient azole. rsc.org This is due to the presence of two electronegative nitrogen atoms and an oxygen atom, which withdraw electron density from the carbon atoms in the ring. chemicalbook.com This electron-deficient nature makes the carbon atoms at positions 3 and 5 susceptible to nucleophilic attack. chemicalbook.com While the ring satisfies Hückel's rule for aromaticity, its aromatic character is considered to be relatively low compared to other five-membered heterocyclic systems. psu.eduresearchgate.net This lower aromaticity contributes to its tendency to undergo ring-opening and rearrangement reactions. psu.edu

Importance of Substituted 1,2,4-Oxadiazoles in Organic Synthesis and as Molecular Scaffolds

Substituted 1,2,4-oxadiazoles are highly valued in organic synthesis and medicinal chemistry for their role as versatile molecular scaffolds. rsc.orgscielo.brnih.gov Their unique electronic and structural properties allow them to serve as bioisosteres for ester and amide groups, offering increased stability against hydrolysis. nih.gov This makes them attractive for the design of new therapeutic agents. mdpi.comnih.govnih.gov The 1,2,4-oxadiazole moiety is present in a number of commercially available drugs and has been incorporated into compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govnih.govnih.gov

The reactivity of the 1,2,4-oxadiazole ring, particularly at the C3 and C5 positions, allows for the introduction of various substituents, making it a versatile building block for the construction of more complex molecules. nih.gov The ability to functionalize the ring at these positions provides a strategic advantage in the synthesis of targeted compounds with specific physicochemical and biological profiles. nih.gov

Role as Bioisosteric Replacements

One of the most significant roles of the 1,2,4-oxadiazole nucleus in medicinal chemistry is its function as a bioisostere for other common functional groups, particularly esters and amides. nih.govresearchgate.netacs.orgnih.gov Bioisosterism refers to the substitution of a part of a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a more favorable pharmacokinetic profile. researchgate.net

The 1,2,4-oxadiazole ring is an effective bioisosteric replacement for esters and amides due to its resistance to hydrolysis by esterases and amidases, which can be a significant metabolic liability for many drug candidates. nih.govresearchgate.net This metabolic stability can lead to improved oral bioavailability and a longer duration of action. drughunter.com The oxadiazole ring can also mimic the hydrogen bonding capabilities of amides, which is crucial for maintaining interactions with biological targets. researchgate.netdrughunter.com Beyond esters and amides, the 1,2,4-oxadiazole ring can also serve as a bioisostere for carbamates and hydroxamic esters, further expanding its utility in drug design. tandfonline.com

Recognition as an Important Pharmacophore in Chemical Design Programs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,2,4-oxadiazole ring is recognized as a critical pharmacophore in numerous chemical design programs. nih.govguidechem.comresearchgate.netnih.govtandfonline.com Its defined geometry and ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, make it a valuable component for ligand binding. tandfonline.com

The tunable physicochemical properties of the 1,2,4-oxadiazole scaffold allow for the fine-tuning of a molecule's properties to enhance target selectivity and potency. nih.gov The incorporation of this heterocycle into drug candidates has led to the development of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov

Specific Focus on Halogenated Alkyl-Substituted 1,2,4-Oxadiazoles: Case of 3-Chloro-5-methyl-1,2,4-oxadiazole

Within the broad class of 1,2,4-oxadiazoles, halogenated alkyl-substituted derivatives represent an important subclass. The introduction of a halogen atom, such as chlorine, can significantly influence the electronic properties and reactivity of the heterocyclic ring.

This compound is a specific example of such a compound. The presence of the electron-withdrawing chlorine atom at the C3 position and a methyl group at the C5 position imparts distinct chemical characteristics. The chlorine atom can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further chemical modification and the synthesis of more complex derivatives.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₃H₃ClN₂O
Molecular Weight 118.52 g/mol
SMILES CC1=NC(=NO1)Cl
InChIKey UBCHWZCUZUNNHK-UHFFFAOYSA-N
Data sourced from PubChem CID 20690255 nih.gov

The reactivity of the C3-chloro substituent makes this compound a valuable intermediate in synthetic chemistry. For instance, it can undergo reactions like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, leading to the formation of different heterocyclic systems. chim.it This reactivity opens up avenues for creating diverse molecular architectures for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClN2O B2458925 3-Chloro-5-methyl-1,2,4-oxadiazole CAS No. 1359822-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHWZCUZUNNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Chloro 5 Methyl 1,2,4 Oxadiazole

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Core

The chemical behavior of the 1,2,4-oxadiazole ring is characterized by a unique interplay of electrophilic and nucleophilic sites, its aromatic character, and the presence of a labile O-N bond.

Electrophilic and Nucleophilic Sites within the Ring System

The 1,2,4-oxadiazole ring possesses distinct electrophilic and nucleophilic centers that govern its reactivity. The carbon atoms at positions 3 and 5 (C(3) and C(5)) are electrophilic. chemicalbook.com This electrophilicity makes them susceptible to attack by nucleophiles, leading to substitution reactions. chemicalbook.com

Conversely, the nitrogen atom at position 4 (N(4)) exhibits nucleophilic character. chim.it While the nitrogen at position 2 (N(2)) is also a potential nucleophilic site, its reactivity is influenced by the adjacent oxygen atom. No reactions are known where an external nucleophile attacks the N(2) atom; nucleophiles preferentially react with the C(3) and C(5) electrophilic sites. psu.edu However, intramolecular rearrangements involving nucleophilic attack on N(2) can occur, particularly when a suitable nucleophilic center is present in a side chain attached to C(3). chim.itpsu.edu

Aromaticity and Stability Considerations

The 1,2,4-oxadiazole ring is considered to have a low level of aromaticity among five-membered heterocyclic systems. chim.itpsu.edu This reduced aromatic character contributes to its tendency to undergo rearrangements into more stable heterocyclic structures. psu.edu Quantum mechanics computations have been used to investigate the stability of oxadiazole isomers, with results indicating that the 1,3,4-oxadiazole (B1194373) isomer is more stable than the 1,2,4-oxadiazole isomer. scirp.org The stability of substituted 1,2,4-oxadiazoles can be influenced by the nature of the substituents. chemicalbook.com While 3,5-disubstituted 1,2,4-oxadiazoles are generally stable, monosubstituted derivatives are less so and can be prone to hydrolysis. chemicalbook.com

Cleavable O-N Bond and its Implications for Reactivity

A key feature of the 1,2,4-oxadiazole ring is the presence of a relatively weak and easily cleavable O-N bond (O(1)-N(2)). chim.itpsu.eduosi.lv This labile bond plays a significant role in the chemical reactivity of the ring system, particularly in thermal and photochemical rearrangements. chim.itpsu.edu The cleavage of this bond can lead to the formation of various other heterocyclic systems. psu.eduosi.lv For instance, the Boulton-Katritzky rearrangement, a well-studied transformation of 1,2,4-oxadiazoles, involves the cleavage of the O-N bond following an intramolecular nucleophilic attack on the N(2) atom. chim.itosi.lv This inherent instability of the O-N bond is a critical factor in the diverse reactivity of 1,2,4-oxadiazole derivatives. chim.itpsu.edu

Reactions Involving the Chloromethyl Group at C-5

The chloromethyl group at the C-5 position of the 1,2,4-oxadiazole ring is a reactive handle that allows for a variety of chemical transformations.

Nucleophilic Substitution Reactions (S_N2) of the Chloromethyl Moiety

The chlorine atom of the chloromethyl group is a good leaving group, making the carbon atom susceptible to nucleophilic attack. This facilitates nucleophilic substitution reactions, primarily following an S_N2 mechanism. A range of nucleophiles can be employed to displace the chloride and introduce new functional groups at this position.

A notable example of nucleophilic substitution at the 5-chloromethyl position is the reaction with cyanide nucleophiles, such as potassium cyanide (KCN), to yield the corresponding acetonitriles. beilstein-journals.orgsemanticscholar.org Studies on 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles have shown that treatment with KCN leads to the formation of 1,2,4-oxadiazol-5-ylacetonitriles. beilstein-journals.orgsemanticscholar.org

Interestingly, the reaction conditions can influence the final products. In some cases, unexpected decyanated products have been observed. beilstein-journals.orgsemanticscholar.org For example, the reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with KCN can afford not only the expected trisubstituted acetonitriles but also their parent alkanes. beilstein-journals.orgsemanticscholar.org The formation of these alkanes is proposed to occur via a non-reductive decyanation pathway. beilstein-journals.org The reaction outcomes, including the yields of the acetonitrile (B52724) and alkane products, can be dependent on factors such as temperature and the electronic nature of the substituents on the phenyl ring. beilstein-journals.orgsemanticscholar.org

ReactantReagentProduct(s)Reference
5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoleKCN1,2,4-oxadiazol-5-ylacetonitrile beilstein-journals.orgsemanticscholar.org
5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazolesKCNTrisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes beilstein-journals.orgsemanticscholar.org
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines, Azide)

The chlorine atom at the C-3 position of 3-chloro-5-methyl-1,2,4-oxadiazole is susceptible to nucleophilic attack by various nitrogen-containing nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, leading to the displacement of the chloro group and the formation of a new carbon-nitrogen bond.

For instance, the reaction of 3-chloro-5-aryl-1,2,4-oxadiazoles with allylamine (B125299) results in the formation of 3-N-allylamino-1,2,4-oxadiazoles. chim.it Similarly, reactions with hydrazines, such as methylhydrazine, can lead to the corresponding 3-hydrazinyl-1,2,4-oxadiazole derivatives. chim.it The reaction with azide (B81097) ions would be expected to yield 3-azido-5-methyl-1,2,4-oxadiazole, a versatile intermediate for the synthesis of other nitrogen-containing heterocycles. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity pattern of 3-chloro-1,2,4-oxadiazoles strongly supports these transformations.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiocyanates)

Analogous to nitrogen nucleophiles, sulfur-containing nucleophiles can also displace the chlorine atom at the C-3 position. The reaction with thiocyanate (B1210189) ions, for example, would lead to the formation of 3-thiocyanato-5-methyl-1,2,4-oxadiazole. This reaction introduces a reactive thiocyanate group that can be further manipulated to synthesize various sulfur-containing heterocyclic systems.

Derivatization Strategies for Chloromethyl-1,2,4-oxadiazoles as Synthetic Intermediates

While the focus is on this compound, it is important to note the reactivity of related chloromethyl-1,2,4-oxadiazoles, as they serve as valuable synthetic intermediates. The chlorine atom in a chloromethyl group attached to the 1,2,4-oxadiazole ring is highly reactive towards nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making these compounds key building blocks in the synthesis of more complex molecules. For example, 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole (B1591351) is a known compound where the chloromethyl group can readily react with various nucleophiles. uni.lu

Reactions Involving the Chloro Group at C-3

The primary reaction involving the chloro group at the C-3 position of this compound is nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is considered electron-deficient, which facilitates nucleophilic attack on the carbon atoms of the ring, particularly when a good leaving group like chlorine is present. chim.ityoutube.comyoutube.com The SNAr mechanism involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.

The rate of SNAr reactions is influenced by the nature of the nucleophile and the substituents on the oxadiazole ring. Strong electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. youtube.com

Ring-Opening and Rearrangement Reactions (e.g., ANRORC-like Rearrangements)

In some cases, the reaction of 3-chloro-1,2,4-oxadiazoles with certain nucleophiles can lead to more complex transformations beyond simple substitution. One such pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. chim.itrsc.org This type of reaction has been reported for 3-chloro-1,2,4-oxadiazoles. chim.it

For example, the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) derivative with allylamine can proceed via an ANRORC-like mechanism. chim.it The initial nucleophilic attack occurs at the C-5 position, leading to the opening of the oxadiazole ring. Subsequent intramolecular reactions and elimination of HCl can result in the formation of a new heterocyclic system. chim.it Theoretical studies have been conducted to understand the mechanism and regioselectivity of ANRORC reactions involving 1,2,4-oxadiazole derivatives. rsc.orgrsc.org

Other Significant Chemical Transformations and Derivatizations of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring can undergo various other chemical transformations, highlighting its versatility in organic synthesis. These reactions often involve the cleavage of the weak O-N bond and can be induced thermally or photochemically. chim.itresearchgate.net

One of the most studied rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement, which is a thermal process involving an internal nucleophilic substitution. chim.it Photochemical reactions can also lead to rearrangements, such as the conversion of 3-amino-1,2,4-oxadiazoles into 1,3,4-oxadiazoles. chim.itacs.org

Furthermore, the 1,2,4-oxadiazole nucleus can be reduced, leading to the opening of the ring. chim.it The specific outcome of these transformations is highly dependent on the substituents present on the ring and the reaction conditions employed.

Oxidative Cyclizations

Oxidative cyclization is a common strategy for the synthesis of the 1,2,4-oxadiazole core, often involving the formation of the O-N bond in the final step. While specific studies on the oxidative cyclization reactions of this compound are not prevalent, the synthesis of analogous 3-substituted-5-methyl-1,2,4-oxadiazoles provides insight into relevant pathways. These methods typically start from amidoximes and employ an oxidizing agent to facilitate the ring closure.

For instance, the synthesis of 3-amino-5-R-1,2,4-oxadiazoles has been achieved through an efficient iodobenzene (B50100) diacetate (IBD)-mediated oxidative cyclization at ambient temperature. osi.lv This suggests that a similar approach starting from a corresponding N-acylguanidine or related precursor could potentially yield this compound. The general mechanism for such reactions involves the oxidation of a precursor molecule, leading to an intermediate that undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. mdpi.com

The following table summarizes oxidative cyclization methods used for the synthesis of related 1,2,4-oxadiazole derivatives, which could be hypothetically applied for the synthesis of this compound.

Table 1: Oxidative Cyclization Methods for 1,2,4-Oxadiazole Synthesis

Precursor TypeOxidizing AgentProduct TypeReference
N-AcylguanidinesIodobenzene diacetate (IBD)3-Amino-1,2,4-oxadiazoles osi.lv
N-Acyl amidinesPIDA (Phenyliodine diacetate)3-Amino-1,2,4-oxadiazoles mdpi.com
AmidoximesNot specified3,5-Disubstituted-1,2,4-oxadiazoles nih.gov

Reductive Transformations (e.g., O-N bond reduction)

The inherent weakness of the O-N bond in the 1,2,4-oxadiazole ring makes it susceptible to reductive cleavage. chim.it This transformation can lead to the formation of various acyclic nitrogen-containing compounds. While specific research on the reductive transformations of this compound is limited, studies on related 1,2,4-oxadiazoles provide valuable insights into its potential reactivity.

A recently developed method for the reduction of the O-N bond in 1,2,4-oxadiazoles utilizes ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst. This system has been shown to be effective for reducing various substituted 1,2,4-oxadiazoles to their corresponding amidine derivatives. The reaction proceeds via the cleavage of the O-N bond, followed by hydrogenation. It is plausible that this compound could undergo a similar transformation to yield N-acetyl-2-chloroacetamidine.

Furthermore, the reduction of other heterocyclic systems containing labile N-O bonds, such as annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides, has been successfully achieved using sodium cyanoborohydride, suggesting its potential applicability for the reductive cleavage of the 1,2,4-oxadiazole ring. rsc.org

The potential reductive cleavage of this compound is summarized in the table below.

Table 2: Potential Reductive Transformations of this compound

Reducing AgentPotential ProductReaction Type
NH4CO2H / Pd/CN-acetyl-2-chloroacetamidineO-N bond cleavage
Sodium cyanoborohydrideN-acetyl-2-chloroacetamidineO-N bond cleavage

Thermal or Photochemical Rearrangements (e.g., Boulton-Katritzky rearrangement)

1,2,4-Oxadiazoles are known to undergo various thermal and photochemical rearrangements, which are driven by the low aromaticity and the weak O-N bond of the heterocyclic ring. chim.itpsu.eduosi.lv These rearrangements often lead to the formation of more stable heterocyclic systems.

One of the most significant rearrangements for 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement . chim.itosi.lv This reaction involves the thermal or base-induced rearrangement of a 3- or 5-substituted 1,2,4-oxadiazole containing a suitable side chain into a new heterocyclic system. The rearrangement proceeds through a chim.itresearchgate.net-dipolar cyclization mechanism. While direct evidence for the Boulton-Katritzky rearrangement of this compound is not available, studies on analogous 3,5-substituted 1,2,4-oxadiazoles suggest that if a suitable side chain were introduced at the C5-methyl group, this rearrangement could be possible. researchgate.netmdpi.com

Another type of rearrangement that 3-chloro-1,2,4-oxadiazoles can undergo is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is initiated by the nucleophilic attack on the oxadiazole ring, leading to ring opening and subsequent recyclization to form a new heterocyclic product.

Photochemical rearrangements of 1,2,4-oxadiazoles are also well-documented. chim.itnih.gov Irradiation with UV light can induce cleavage of the weak O-N bond, leading to the formation of reactive intermediates that can rearrange to various isomeric heterocycles. The specific products formed depend on the substitution pattern of the oxadiazole and the reaction conditions. For 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles, photoinduced rearrangements can proceed through different competitive pathways, including ring contraction-ring expansion (RCRE), internal-cyclization isomerization (ICI), or migration-nucleophilic attack-cyclization (MNAC). nih.gov

The table below summarizes the potential rearrangement reactions for this compound based on the reactivity of analogous compounds.

Table 3: Potential Rearrangement Reactions of this compound

Rearrangement TypeConditionsPotential Outcome
Boulton-KatritzkyThermal or base-induced (with appropriate side chain)Formation of a new heterocyclic system
ANRORCNucleophilic attackFormation of a new heterocyclic system
PhotochemicalUV irradiationIsomerization to other heterocycles

Computational Chemistry and Spectroscopic Characterization of 3 Chloro 5 Methyl 1,2,4 Oxadiazole

Quantum Chemical Modeling of 1,2,4-Oxadiazole (B8745197) Derivatives

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of 1,2,4-oxadiazole derivatives. nih.govmdpi.com These computational methods allow for the prediction of molecular structures, electronic properties, and reaction mechanisms, offering insights that complement experimental findings. chemintech.ruresearchgate.net Calculations are often performed using various basis sets, such as 6-311++G(d,p), to achieve a high level of accuracy. ajchem-a.com

The electronic structure of the 1,2,4-oxadiazole ring is inherently electron-withdrawing. researchgate.netmdpi.com This characteristic significantly influences the molecule's reactivity and interactions. DFT calculations are employed to analyze the electron distribution in detail. A key output of these calculations is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. iaea.orgresearchgate.net

For oxadiazole derivatives, MEP analysis typically reveals that the nitrogen atoms of the heterocyclic ring are the most electron-rich regions, making them potential sites for electrophilic attack. ajchem-a.com Conversely, areas around the hydrogen atoms and the chloro and methyl substituents are generally more electropositive. This detailed understanding of the electronic landscape is crucial for predicting how the molecule will interact with biological targets or other reagents.

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chadsprep.comnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a vital parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ajchem-a.com For related oxadiazole derivatives, DFT calculations have determined HOMO-LUMO energy gaps in the range of 4-5 eV, indicating good kinetic stability. ajchem-a.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.comresearchgate.net

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2 Power of an atom to attract electrons.

This table is generated based on principles described in cited literature. ajchem-a.comnih.govresearchgate.net

DFT calculations are a powerful tool for elucidating complex reaction mechanisms at the molecular level. nih.gov For 1,2,4-oxadiazoles, computational studies have successfully modeled their synthesis and transformation pathways. One common synthesis involves the acylation of amidoximes followed by cyclization. Quantum-chemical modeling of the formation of the related 3-phenyl-5-methyl-1,2,4-oxadiazole has detailed the energy of intermediate particles and transition states, confirming the most likely reaction pathway. chemintech.ru Such studies can evaluate the transformation of the initially formed O-acylamidoxime through intramolecular nucleophilic substitution, the formation of a dihydro-oxadiazole intermediate, and the final dehydration step to yield the aromatic 1,2,4-oxadiazole ring. chemintech.ru

Furthermore, DFT has been used to investigate photoinduced competitive rearrangements in 1,2,4-oxadiazoles, rationalizing product selectivity among different possible routes by calculating the free energy of reactants, intermediates, and transition states. nih.gov These mechanistic insights are crucial for optimizing synthetic procedures and predicting potential side products.

The precise three-dimensional arrangement of atoms in 3-Chloro-5-methyl-1,2,4-oxadiazole is fundamental to its properties. This geometry can be accurately predicted using DFT calculations, which optimize the molecular structure to its lowest energy state. researchgate.net These theoretical results can be validated and compared with experimental data from X-ray crystallography.

Table 2: Selected Geometric Parameters for a 3-Aryl-5-methyl-1,2,4-oxadiazole Analogue

Parameter Description Value
Dihedral Angle Angle between oxadiazole and benzene (B151609) rings 1.7 (2)°
Cl···O Contact Intermolecular short contact distance 3.019 (3) Å
C-Cl Bond Length Carbon-Chlorine bond length ~1.74 Å
C-N (ring) Bond Length Carbon-Nitrogen bond length in the ring ~1.30 - 1.38 Å

Data derived from the crystal structure of 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive confirmation of the structure of a synthesized chemical compound like this compound relies on a suite of spectroscopic techniques. rsc.orgresearchgate.net Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively. For this compound, the spectra would exhibit characteristic signals confirming its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would be dominated by a singlet in the aliphatic region corresponding to the three protons of the methyl group (CH ₃) attached to the C-5 position of the oxadiazole ring. The exact chemical shift would be influenced by the electronic nature of the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. The formation of the 1,2,4-oxadiazole ring is unequivocally confirmed by the presence of two distinct signals for the ring carbons, C-3 and C-5, at low field (downfield). researchgate.net Studies on a variety of 3,5-disubstituted 1,2,4-oxadiazoles have established the typical chemical shift ranges for these carbons. researchgate.netscispace.com The carbon of the methyl group would appear as a signal at high field (upfield).

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm) Remarks
¹H -CH₃ ~2.4 - 2.6 A singlet integrating to 3 protons.
¹³C -C H₃ ~10 - 15 Aliphatic carbon signal.
¹³C C-3 ~167 - 169 Heterocyclic carbon attached to Chlorine. Shift is influenced by the electronegative substituent. researchgate.netscispace.com

This table presents inferred data based on spectroscopic analysis of similar 1,2,4-oxadiazole structures reported in the literature. researchgate.netscispace.comfrontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, an experimental IR spectrum was not available in the public databases searched.

However, based on its molecular structure, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. These would include stretching vibrations for the carbon-chlorine (C-Cl) bond, the carbon-nitrogen double bonds (C=N) within the oxadiazole ring, and various stretching and bending modes for the carbon-oxygen (C-O) and carbon-nitrogen (C-N) single bonds of the heterocyclic system. acs.orgnih.govresearchgate.net The vibrations associated with the methyl (CH₃) group would also be present. The precise frequencies of these bands can be influenced by the electronic environment of the entire molecule. ufv.br

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the confirmation of its elemental composition. For this compound, the exact mass has been computationally determined based on its molecular formula, C₃H₃ClN₂O. nih.gov

The calculated monoisotopic mass is 117.9933904 Da. nih.gov This value is critical for distinguishing the compound from other molecules with the same nominal mass but different elemental formulas. While detailed experimental fragmentation data is not provided, the mass spectrometric analysis of 1,2,4-oxadiazole derivatives typically shows cleavage of the heterocyclic ring as a primary fragmentation pathway under electron impact conditions.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₃H₃ClN₂O nih.gov
Monoisotopic Mass117.9933904 Da nih.gov

Note: The mass value is computationally predicted.

X-ray Crystallography for Solid-State Structure Confirmation

A search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, experimental data on its solid-state structure, which would be essential for understanding intermolecular interactions and packing in the crystal lattice, is not available at this time. The synthesis and characterization of related heterocyclic compounds have utilized this technique to confirm their structures. asianpubs.org

Prediction of Molecular Properties using Computational Methods

Computational chemistry allows for the prediction of various molecular properties that are important for understanding the behavior of a compound in different chemical and biological environments.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a calculated property that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable descriptor for predicting the transport properties of molecules, such as membrane permeability.

LogP and Lipophilicity Prediction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that describes a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a key factor in medicinal chemistry, influencing a molecule's absorption and distribution.

The lipophilicity of this compound has been predicted using computational methods. The calculated XLogP3-AA value for the compound is 1.5. nih.gov This value suggests a moderate level of lipophilicity.

Table 2: Predicted Molecular Properties for this compound

PropertyPredicted ValueReference
Topological Polar Surface Area (TPSA)38.9 Ų nih.gov
XLogP3-AA (LogP)1.5 nih.gov

Note: All values are computationally predicted.

Applications and Role of 3 Chloro 5 Methyl 1,2,4 Oxadiazole in Advanced Chemical Research

1,2,4-Oxadiazole (B8745197) as a Key Heterocyclic Scaffold in Chemical Design

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of chemical research, particularly in drug discovery and materials science. nih.govlifechemicals.commdpi.com Its value stems from its unique physicochemical properties and its ability to serve as a versatile building block in the design of complex molecules. lifechemicals.comnih.gov

Bioisosteric Replacement Strategies (Esters, Amides, Carbamates, Hydroxamic Esters)

A primary application of the 1,2,4-oxadiazole moiety is its use as a bioisostere for common functional groups like esters and amides. lifechemicals.comresearchgate.netscispace.com Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar spatial and electronic characteristics to improve the compound's properties. spirochem.com The 1,2,4-oxadiazole ring is particularly valued for its resistance to hydrolysis by esterases and amidases, which can enhance the metabolic stability and bioavailability of a drug candidate. researchgate.netscispace.com

Esters and Amides: The 1,2,4-oxadiazole ring is widely recognized as a hydrolytically stable bioisostere of ester and amide functionalities. researchgate.netmdpi.com This has led to its incorporation in numerous drug discovery programs to overcome issues of metabolic instability. cambridgemedchemconsulting.com For instance, the replacement of an amide bond with a 1,2,4-oxadiazole in certain compounds has led to the development of potent and selective inhibitors with improved pharmacokinetic profiles. nih.gov This strategy has been successfully employed in the development of inhibitors for enzymes like γ-secretase and dipeptidyl peptidase-4 (DPP-4). nih.gov

The following table summarizes examples of bioisosteric replacement using the 1,2,4-oxadiazole scaffold:

Original Functional GroupBioisosteric ReplacementKey AdvantageExample Application Area
Ester1,2,4-OxadiazoleEnhanced metabolic stabilityMuscarinic receptor agonists
Amide1,2,4-OxadiazoleImproved pharmacokinetic propertiesγ-secretase inhibitors
Carbamate1,2,4-OxadiazoleModulation of molecular propertiesDrug design
Hydroxamic Ester1,2,4-OxadiazoleResistance to metabolic degradationEnzyme inhibitors

Role as an Aromatic Linker for Substituents in Complex Molecular Architectures

Beyond its role as a bioisostere, the 1,2,4-oxadiazole ring also functions as a rigid, aromatic linker. nih.gov This allows for the precise positioning of various substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets. researchgate.net The planar nature of the oxadiazole ring helps to maintain a defined geometry within a larger molecule. This has been utilized in the design of compounds targeting a variety of receptors and enzymes. For example, in the development of 5-HT3 receptor antagonists, the distance between an aromatic binding site and a basic amine, linked by an oxadiazole, was found to be critical for activity. wikipedia.org

Integration into Multi-component Systems and Hybrid Molecules

The versatility of the 1,2,4-oxadiazole scaffold allows for its integration into more complex molecular systems, including fused and hybrid molecules. nih.govnih.govnih.gov This strategy aims to combine the desirable properties of the oxadiazole ring with those of other heterocyclic systems to create novel chemical entities with unique activities. nih.gov

Design and Synthesis of 1,2,4-Oxadiazole-Fused Derivatives (e.g., with other heterocycles like furazan, oxadiazole, triazole, quinazoline)

The fusion of the 1,2,4-oxadiazole ring with other heterocycles can lead to novel scaffolds with distinct chemical and biological properties. Methods for synthesizing such fused systems are an active area of research. For instance, tricyclic 1,2,4-oxadiazolines fused with tetrahydro-isoquinolines have been synthesized via [3+2] cycloaddition reactions. nih.gov Similarly, the literature describes the synthesis of 1,2,4-oxadiazole derivatives fused with other heterocycles like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole. nih.govresearchgate.net The combination of 1,2,4-oxadiazole and quinazoline-4-one moieties has resulted in hybrid molecules with antiproliferative activity. nih.govresearchgate.net

Strategies for Creating Hybrid Scaffolds for Novel Chemical Entities

The creation of hybrid molecules containing a 1,2,4-oxadiazole unit is a prominent strategy in modern drug design. nih.gov This approach involves linking the oxadiazole to another pharmacologically relevant scaffold to generate a single molecule that can potentially interact with multiple biological targets or exhibit a synergistic effect. For example, benzamides substituted with a quinoline-linked 1,2,4-oxadiazole have been synthesized and shown to possess fungicidal activities. nih.gov

Structure-Activity Relationship (SAR) Studies Related to Substituent Effects on 1,2,4-Oxadiazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,2,4-oxadiazole derivatives, SAR studies have provided valuable insights for the rational design of more potent and selective compounds. nih.govnih.gov

Research has shown that the nature and position of substituents on the 1,2,4-oxadiazole ring and any attached aryl rings can significantly impact activity. For instance, in a series of 1,2,4-oxadiazole antibiotics, it was found that hydrophobic substituents, particularly halogens, on a peripheral phenyl ring were well-tolerated and often retained or improved antibacterial activity. nih.gov In another study on antitubercular 1,2,4-oxadiazoles, electron-withdrawing groups and halogens on a phenyl ring were found to be favorable for activity, while the chain length and bulkiness of the substituent at the 3-position of the oxadiazole also played a crucial role. nih.gov

The following table provides examples of substituent effects on the activity of 1,2,4-oxadiazole derivatives from various studies:

Compound SeriesSubstituent VariationEffect on ActivityReference
Antibacterial 1,2,4-oxadiazolesHalogen substitution on peripheral phenyl ringMaintained or improved activity nih.gov
Antitubercular 1,2,4-oxadiazolesElectron-withdrawing groups on phenyl ringFavorable for activity nih.gov
Anticancer 1,2,4-oxadiazole-fused derivativesElectron-withdrawing group on 5-aryl-1,2,4-oxadiazole ringIncreased antitumor activity nih.gov
MAO-B InhibitorsIntroduction of 1,2,4-oxadiazole ringResulted in potent and selective inhibitors nih.gov

These SAR studies highlight the importance of systematic structural modifications to optimize the biological profile of 1,2,4-oxadiazole-based compounds.

Impact of Substitutions at C-3 and C-5 Positions on Molecular Interactions and Properties

The C-3 and C-5 positions are generally resistant to electrophilic substitution. chemicalbook.com However, they are susceptible to nucleophilic attack, a reactivity that is crucial for the synthesis of diverse analogs. chemicalbook.comresearchgate.net The nature of the groups at these positions dictates the molecule's steric and electronic profile.

Electronic Effects: The chloro group at the C-3 position in 3-Chloro-5-methyl-1,2,4-oxadiazole is strongly electron-withdrawing, which influences the electron density distribution across the heterocyclic ring. This can enhance the electrophilicity of the ring carbons, making them more susceptible to certain nucleophilic attacks. The methyl group at the C-5 position, being electron-donating, has an opposing electronic effect, creating a specific electronic environment within the molecule.

Steric Effects and Hydrogen Bonding: The size and nature of substituents at C-3 and C-5 influence how the molecule fits into the active sites of enzymes or receptors. nih.govconicet.gov.ar While the chloro and methyl groups are relatively small, larger substituents can be introduced to probe steric limitations. The 1,2,4-oxadiazole ring contains nitrogen atoms that are hydrogen bond acceptors, a property crucial for molecular recognition processes. nih.gov The nature of the C-3 and C-5 substituents can modulate the strength of these interactions.

Research on analogs has shown that hydrophobic substituents, particularly halogens, are well-tolerated on aromatic rings attached to the oxadiazole core. nih.gov For instance, in a series of antibacterial 1,2,4-oxadiazoles, the introduction of additional fluorine or chlorine atoms at various positions on a C-5 pyrazole (B372694) ring retained or modified the activity, highlighting the importance of specific substitution patterns. nih.gov

Table 1: Influence of C-3 and C-5 Substituents on 1,2,4-Oxadiazole Properties

PropertyInfluence of C-3 Substituent (e.g., Chloro)Influence of C-5 Substituent (e.g., Methyl)General Impact on Molecular Interactions
Electronic Profile Electron-withdrawing, increases electrophilicity of the ring. researchgate.netElectron-donating, modulates overall electron density.Affects the molecule's reactivity and ability to participate in electrostatic interactions with biological targets. nih.govconicet.gov.ar
Steric Hindrance Relatively small, allows for flexibility in binding.Relatively small, but can be varied to probe steric limits of binding sites. nih.govDetermines the conformational preferences and the fit within receptor pockets. wikipedia.org
Hydrogen Bonding Modulates the hydrogen bond accepting capacity of the ring nitrogens.Influences the electronic nature of the ring, indirectly affecting hydrogen bond strength.Crucial for specific binding to biological macromolecules like proteins and enzymes. nih.govwikipedia.org
Reactivity Activates the ring for certain nucleophilic substitution reactions. chemicalbook.comInfluences the stability and reactivity of the heterocyclic core. researchgate.netThe entire ring acts as an electron-withdrawing group, increasing the reactivity of attached groups. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,2,4-Oxadiazole Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole analogs, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for activity and in designing new, more potent compounds. nih.govconicet.gov.ar

These studies have been applied to various classes of bioactive 1,2,4-oxadiazoles, including antibacterial and anticancer agents. nih.govoaji.netresearchgate.net In a typical study, a series of analogs with varying substituents is synthesized and tested for biological activity. A 3D-QSAR model is then built to relate the steric, electrostatic, and other physicochemical properties of the molecules to their observed activity. nih.govconicet.gov.ar

For a series of 1,2,4-oxadiazole antibacterials, CoMFA and CoMSIA models successfully identified key structural features for activity against Staphylococcus aureus. nih.govconicet.gov.ar The models generated contour maps that highlighted regions where steric bulk was favored or disfavored and where positive or negative electrostatic potential would enhance activity. conicet.gov.ar This provides a rational basis for lead optimization. For example, analysis of a set of 102 oxadiazole compounds revealed that specific substitutions on the rings attached to the C-3 and C-5 positions were critical for antibacterial potency. nih.gov

Similarly, 3D-QSAR studies on 1,2,4-oxadiazole derivatives as Sortase A inhibitors provided insights into the crucial features needed for the design of new inhibitors. nih.gov These models help in predicting the activity of newly designed compounds before their synthesis, saving time and resources. researchgate.net

Table 2: Representative 3D-QSAR Study Parameters for 1,2,4-Oxadiazole Analogs

QSAR MethodNumber of CompoundsKey Statistical ParametersInsights GainedReference
CoMFA/CoMSIA 102q² = 0.70, r² = 0.85, r²_pred = 0.77Defined favored/disfavored steric and electrostatic regions for substitution, guiding the design of new antibacterial analogs. nih.gov
kNN-MFA 120q² = 0.6319, r² = 0.9235, F = 179.0Identified structural requirements for Sortase A inhibition, enabling the design of novel inhibitors. nih.gov
PLS Regression 20r² = 0.8713, q² = 0.7445, pred_r² = 0.8109Showed that steric and electrostatic interactions are important for antiproliferative activity. oaji.net

Future Directions in the Research of this compound and its Analogs

The field of 1,2,4-oxadiazole research continues to evolve, with future efforts likely to focus on more sustainable synthesis, deeper exploration of its chemical behavior, and more sophisticated computational design strategies.

Development of Novel and Efficient Synthetic Routes

Traditional methods for synthesizing 1,2,4-oxadiazoles often rely on the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition between nitriles and nitrile oxides. nih.govresearchgate.netresearchgate.net While effective, future research is directed towards developing more efficient, environmentally friendly, and versatile synthetic protocols.

Key areas of development include:

Green Chemistry Approaches: The use of green chemistry principles is becoming increasingly important. nih.gov This includes employing microwave irradiation, ultrasound-mediated synthesis, and solvent-free grinding techniques to reduce reaction times, minimize waste, and increase energy efficiency. nih.govresearchgate.net For example, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been developed using microwave irradiation under solvent-free conditions. chemicalbook.comorganic-chemistry.org

Novel Catalytic Systems: The exploration of new catalysts can lead to milder reaction conditions and higher yields. For instance, PTSA-ZnCl₂ has been shown to be an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org Copper-catalyzed cascade reactions have also been used for the one-step synthesis of these compounds under mild conditions. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The 1,2,4-oxadiazole ring is known for its susceptibility to rearrangement reactions due to its low aromaticity and the weak O-N bond. researchgate.net These rearrangements often lead to the formation of other more stable heterocyclic systems, providing a powerful tool for synthetic diversification.

Future research will likely focus on:

Known Rearrangements: Further investigation of known rearrangements like the Boulton-Katritzky Rearrangement (BKR), Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC), and various photochemical rearrangements will continue to provide mechanistic insights and new synthetic applications. researchgate.netchim.it The BKR, for example, involves an internal nucleophilic attack on the N(2) atom of the oxadiazole ring, leading to a different heterocycle. chim.itacs.org

Novel Rearrangements: The discovery of entirely new rearrangement pathways is a significant area of interest. A base-induced rearrangement of N-(5-R-1,2,4-oxadiazol-3-yl)-N′-phenylureas to form 1,2,4-triazolin-5-one derivatives has been described, showcasing the potential for novel transformations. rsc.org

Controlled Reactivity: Developing methods to control the outcome of these rearrangements by tuning reaction conditions (e.g., solvent, temperature, catalyst) or substrate structure will be a key objective. Photochemical rearrangements, for instance, can yield different products depending on the reaction medium. chim.it A computational study has explored the photoisomerization of 1,2,4-oxadiazole derivatives to 1,2,4-triazoles, providing a theoretical basis for these transformations. researchgate.net

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for the rational design of new molecules and the prediction of their properties, thereby accelerating the discovery process.

Future directions in this area include:

Enhanced QSAR and Pharmacophore Modeling: Moving beyond traditional QSAR, more sophisticated models incorporating machine learning and artificial intelligence will allow for more accurate predictions of biological activity. researchgate.net

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of how 1,2,4-oxadiazole analogs interact with their biological targets over time, offering deeper insights into binding mechanisms. Computational studies combining density functional theory (DFT), molecular docking, and molecular dynamics have been used to investigate oxadiazole derivatives as potential enzyme inhibitors. mdpi.com

In Silico Property Prediction: The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the drug discovery process is crucial. Advanced computational tools will enable more reliable in silico prediction of these properties, helping to select candidates with better drug-like characteristics for synthesis and testing. mdpi.com The rational design of new EGFR inhibitors has been guided by such computational approaches. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-5-methyl-1,2,4-oxadiazole derivatives?

A widely used method involves nucleophilic substitution reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole reacts with 1,2,3-benzotriazole in acetonitrile under reflux with potassium carbonate as a base. Purification via recrystallization (e.g., from ethyl acetate) yields crystalline products suitable for X-ray analysis. This method ensures high regioselectivity and functional group compatibility .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., dihedral angles between planar heterocycles) .
  • NMR spectroscopy : Confirms substituent positions and purity (e.g., distinguishing chloro-methyl groups) .
  • Elemental analysis : Validates stoichiometry and purity .

Advanced Research Questions

Q. How do reaction pathways (base-catalyzed vs. uncatalyzed) influence the rearrangement of this compound derivatives?

Kinetic studies in dioxane/water systems show two pathways:

  • Uncatalyzed pathway : Proton-concentration-independent, dominant at neutral pH.
  • Base-catalyzed pathway : Proton-concentration-dependent, favored in basic conditions (pS+ > 10). Computational modeling (DFT) complements experimental data to identify transition states and activation energies, aiding in reaction optimization .

Q. What strategies enhance the bioactivity of 1,2,4-oxadiazole derivatives in pharmacological applications?

Structural optimization via systematic SAR studies improves activity:

  • Introducing para-chloro substituents on aryl rings increases HIF-1 inhibition (e.g., IC50 = 0.35 μM for compound 11m) .
  • Pyrazole linkers enhance hypoxia-driven anti-metastatic effects in cancer cells .
  • In silico docking guides modifications to improve binding affinity to target proteins (e.g., GSK-3β) .

Q. How do noncovalent interactions dictate the solid-state properties of 1,2,4-oxadiazole derivatives?

Weak intermolecular forces (e.g., C–H⋯N hydrogen bonds, CH⋯π interactions) drive crystal packing:

  • 2D sheet formation : Observed in benzotriazole-oxadiazole hybrids, with dihedral angles >80° between planar moieties .
  • Energetic material design : Nitro and dinitromethyl groups improve oxygen balance and detonation performance (e.g., detonation velocity >8,500 m/s for compound 5) .

Q. What computational methods validate reaction mechanisms for oxadiazole derivatives?

  • DFT calculations : Map energy profiles for rearrangement pathways, confirming base-catalyzed intermediates .
  • Molecular dynamics simulations : Predict solvent effects and stability of nitro-functionalized derivatives in energetic materials .

Data Contradiction and Experimental Design

Q. How can conflicting kinetic data for oxadiazole rearrangements be resolved?

Discrepancies arise from solvent polarity and proton concentration scales (e.g., pS+ in dioxane/water vs. aqueous buffers). Controlled experiments with isotopically labeled substrates (e.g., ¹⁴C-PMO) clarify product distributions and validate mechanistic models .

Q. What experimental controls are critical in evaluating oxadiazole bioactivity?

  • Hypoxia-inducible factor (HIF-1α) assays : Use normoxic vs. hypoxic conditions to isolate compound effects .
  • Cellular migration assays : Include baseline controls (e.g., untreated SKOV3 cells) to quantify anti-metastatic activity .

Methodological Considerations

Q. How are energetic oxadiazole derivatives safely characterized?

  • Thermal stability tests : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C for nitro derivatives) .
  • Sensitivity assays : Impact/friction tests (e.g., BAM standards) ensure safe handling .

Q. What purification methods optimize yields of halogenated oxadiazoles?

  • Column chromatography : Separates isomers (e.g., 3- vs. 5-substituted products) .
  • Recrystallization : Ethanol/ethyl acetate mixtures yield high-purity crystals for structural studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.